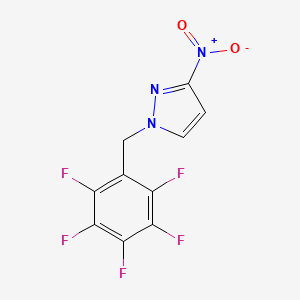

3-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F5N3O2/c11-6-4(7(12)9(14)10(15)8(6)13)3-17-2-1-5(16-17)18(19)20/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZNBGLKWYUZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 3 Nitro 1 Pentafluorobenzyl 1h Pyrazole

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 3-nitro-1-(pentafluorobenzyl)-1H-pyrazole identifies two primary strategic disconnections. The most logical disconnection is at the N1-C bond of the pyrazole (B372694) ring, which separates the molecule into two key synthons: the 3-nitropyrazole anion and the pentafluorobenzyl cation. This approach is based on a standard N-alkylation reaction, a common and reliable method for forming nitrogen-carbon bonds in heterocyclic chemistry.

A second disconnection targets the C-NO2 bond, leading to a 1-(pentafluorobenzyl)-1H-pyrazole intermediate and a nitronium ion synthon. This suggests a synthetic route where the N-alkylation step precedes the nitration of the pyrazole ring. The feasibility of this pathway depends on the regioselectivity of the nitration on the N-substituted pyrazole.

Considering the typical reactivity of pyrazoles, the first disconnection strategy is generally preferred. The synthesis begins with the formation of the 3-nitropyrazole core, followed by the introduction of the pentafluorobenzyl group. This sequence avoids potential complications with the regioselectivity of nitration on an already substituted pyrazole ring.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through a two-step sequence involving the nitration of a pyrazole precursor followed by N-alkylation.

Nitration Reactions in Pyrazole Synthesis

The introduction of a nitro group onto the pyrazole ring is a critical step. The nitration of unsubstituted 1H-pyrazole in strongly acidic media typically yields 4-nitropyrazole. rsc.org To achieve the desired 3-nitro substitution, a common strategy involves the nitration of 1H-pyrazole to form 1-nitropyrazole (B188897), which then undergoes a thermal rearrangement to yield 3-nitro-1H-pyrazole. chemicalbook.comresearchgate.net

The initial nitration can be carried out using a mixture of nitric acid and acetic anhydride. researchgate.net The subsequent rearrangement is typically achieved by heating the 1-nitropyrazole intermediate in a high-boiling solvent like benzonitrile. chemicalbook.com

Table 1: Synthesis of 3-nitro-1H-pyrazole via Rearrangement

| Step | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | Pyrazole, HNO₃, Ac₂O, HAc | 1-Nitropyrazole | 85.5% | researchgate.net |

| Rearrangement | 1-Nitropyrazole, Benzonitrile, 180 °C, 3h | 3-nitro-1H-pyrazole | 91% | chemicalbook.com |

Alternative nitrating conditions for pyrazole derivatives include using fuming nitric acid or mixed acids (H₂SO₄/HNO₃). mdpi.comcdnsciencepub.com The choice of nitrating agent and reaction conditions can significantly influence the regioselectivity of the reaction, with protonation of the pyrazole ring in strong acids deactivating it towards electrophilic attack and favoring substitution on other parts of the molecule if present. rsc.orgcdnsciencepub.com

N-Alkylation Strategies with Pentafluorobenzyl Halides

Once 3-nitro-1H-pyrazole is obtained, the final step is the N-alkylation with a pentafluorobenzyl halide, typically pentafluorobenzyl bromide. This reaction is a nucleophilic substitution where the deprotonated 3-nitropyrazole acts as the nucleophile.

The reaction is generally performed in the presence of a base to deprotonate the pyrazole's N-H group, thereby increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine. The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724), or acetone (B3395972) being frequently employed. Pentafluorobenzyl bromide is a highly reactive alkylating agent, in part due to the electron-withdrawing nature of the pentafluorophenyl group, which makes the benzylic carbon highly susceptible to nucleophilic attack. mdpi.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of the N-alkylation step is crucial for maximizing the yield of this compound. Key parameters that are typically varied include the base, solvent, reaction temperature, and reaction time. A hypothetical optimization study for the N-alkylation of 3-nitropyrazole with pentafluorobenzyl bromide is presented below.

Table 2: Hypothetical Optimization of N-Alkylation Conditions

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 12 | 75 |

| 2 | K₂CO₃ (1.5) | Acetonitrile | Reflux | 8 | 82 |

| 3 | K₂CO₃ (1.5) | DMF | 80 | 6 | 88 |

| 4 | NaH (1.2) | THF | RT | 12 | 90 |

| 5 | NaH (1.2) | DMF | RT | 6 | 95 |

| 6 | Cs₂CO₃ (1.5) | Acetonitrile | Reflux | 8 | 85 |

This table is illustrative and based on general principles of N-alkylation of azoles.

The results suggest that stronger bases like sodium hydride in a polar aprotic solvent like DMF can lead to higher yields at room temperature, potentially due to more efficient deprotonation of the 3-nitropyrazole.

Mechanistic Studies of Key Synthetic Transformations

Nitration Mechanism: The nitration of pyrazole derivatives generally proceeds through an electrophilic aromatic substitution mechanism. In the case of the rearrangement of 1-nitropyrazole to 3-nitropyrazole, the reaction is believed to occur via a rsc.orgmdpi.com-sigmatropic shift of the nitro group. This intramolecular rearrangement is thermally induced and leads to the thermodynamically more stable 3-nitro isomer.

N-Alkylation Mechanism: The N-alkylation of 3-nitropyrazole with pentafluorobenzyl bromide follows a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the N-H proton of the pyrazole ring by a base, forming the corresponding pyrazolate anion. This highly nucleophilic anion then attacks the electrophilic benzylic carbon of pentafluorobenzyl bromide, displacing the bromide ion and forming the N-C bond. The presence of the electron-withdrawing nitro group on the pyrazole ring and the pentafluorophenyl group on the electrophile influences the reaction rate but does not change the fundamental mechanism.

Novel Synthetic Approaches and Catalyst Development for this compound and Analogues

Recent advances in synthetic chemistry offer new potential routes for the synthesis of this compound and related compounds.

For the nitration step, novel nitrating agents have been developed. For instance, N-nitro-pyrazoles themselves have been identified as powerful and controllable sources of the nitronium ion for the nitration of various arenes. acs.orgnih.gov This opens up possibilities for more selective and milder nitration protocols.

In the realm of N-alkylation, alternatives to traditional base-mediated reactions are emerging. Acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates as electrophiles has been reported as an effective method. semanticscholar.org Furthermore, enzyme-catalyzed N-alkylation offers a highly selective and environmentally friendly approach, although its application to this specific substrate would require further investigation. nih.gov Catalyst-free Michael additions have also been developed for highly regioselective N1-alkylation of pyrazoles, which could be adapted for specific substrates. semanticscholar.org These modern methodologies could provide more efficient, selective, and sustainable pathways for the synthesis of this compound and its analogues.

Reactivity and Reaction Pathways of 3 Nitro 1 Pentafluorobenzyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

Electrophilic aromatic substitution (EAS) on the pyrazole ring is generally directed to the C4 position. However, the presence of the strongly deactivating nitro group at the C3 position of 3-nitro-1-(pentafluorobenzyl)-1H-pyrazole is expected to significantly reduce the nucleophilicity of the pyrazole ring, making it less susceptible to electrophilic attack. scribd.comsemanticscholar.org Standard nitration conditions, such as a mixture of nitric acid and sulfuric acid, typically result in the introduction of a nitro group at the C4 position of unsubstituted pyrazole. scribd.com For 1-phenylpyrazole, nitration with mixed acids leads to the substitution on the phenyl ring, as the pyrazole ring is deactivated by protonation in strongly acidic media. cdnsciencepub.com

In the case of this compound, the deactivating effect of the C3-nitro group would likely necessitate harsh reaction conditions for any further electrophilic substitution on the pyrazole ring. If a reaction were to occur, the C4 position would be the most probable site of attack, guided by the directing influence of the ring nitrogens. However, competitive electrophilic attack on the pentafluorobenzyl ring is unlikely due to its already electron-deficient nature.

Nucleophilic Displacement and Addition Reactions

The electron-deficient nature of the 3-nitropyrazole ring, enhanced by the C3-nitro group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In related dinitropyrazole systems, a nitro group can be regioselectively displaced by a variety of S-, O-, and N-nucleophiles. researchgate.net For instance, N-substituted 3,4-dinitropyrazoles undergo nucleophilic substitution preferentially at the C3-position. researchgate.net This suggests that the C3-nitro group in this compound could potentially be displaced by strong nucleophiles.

Furthermore, the pyrazole ring itself, when sufficiently activated by electron-withdrawing groups, can undergo nucleophilic attack. The presence of two nitrogen atoms in the ring polarizes the system and, in conjunction with the nitro group, activates the ring for such reactions. nih.gov

Table 1: Predicted Nucleophilic Substitution Reactions on the Pyrazole Ring

| Nucleophile | Predicted Product | Reaction Conditions |

| Methoxide (CH₃O⁻) | 3-methoxy-1-(pentafluorobenzyl)-1H-pyrazole | Basic, elevated temperature |

| Ammonia (NH₃) | 3-amino-1-(pentafluorobenzyl)-1H-pyrazole | High pressure and temperature |

| Thiophenoxide (C₆H₅S⁻) | 3-(phenylthio)-1-(pentafluorobenzyl)-1H-pyrazole | Mild conditions, polar solvent |

Transformations Involving the Nitro Group: Reduction and Condensation Studies

The nitro group at the C3 position is readily susceptible to reduction to an amino group. This transformation is a common and versatile reaction for nitrated heterocyclic compounds. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. researchgate.net

Commonly used reducing agents and their expected outcomes are summarized below:

Catalytic Hydrogenation: Using catalysts such as Pd/C, PtO₂, or Raney Nickel with a hydrogen source is a standard method for nitro group reduction. This method is generally clean and efficient.

Metal/Acid Systems: Reagents like Sn/HCl, Fe/HCl, or Zn/CH₃COOH are effective for the reduction of aromatic nitro compounds.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can also achieve the reduction under milder conditions.

The resulting 3-amino-1-(pentafluorobenzyl)-1H-pyrazole would be a valuable intermediate for further synthetic transformations. The newly formed amino group can undergo a range of condensation reactions, for example, with aldehydes or ketones to form Schiff bases, or with carboxylic acid derivatives to form amides. These reactions open up pathways to a diverse array of more complex molecules. In an interesting intramolecular reaction, the thermolysis of a pyrazole derivative bearing adjacent azido (B1232118) and nitro groups led to the reduction of the azido group and oxidation of a remote methyl group, while the nitro group remained unchanged, showcasing the complex reactivity that can be observed in such systems. mdpi.com

Reactivity of the Pentafluorobenzyl Moiety: Fluoroaromatic Chemistry

The pentafluorobenzyl group is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the five fluorine atoms. The para-fluorine atom (at the C4' position) is particularly susceptible to displacement by nucleophiles. acs.orgresearchgate.net This high reactivity has been exploited in various applications, including polymer modification. acs.orgresearchgate.net

A wide range of nucleophiles can displace the para-fluorine of the pentafluorobenzyl group under relatively mild conditions. These include:

Amines: Primary and secondary aliphatic amines react readily, leading to complete substitution of the para-fluorine. With primary amines, double substitution to form tertiary amine bridges has been observed. acs.orgresearchgate.net

Thiols: Thiols are highly reactive towards the pentafluorobenzyl group, with substitution occurring rapidly at room temperature in the presence of a base. acs.orgresearchgate.net

Alcohols and Phenols: While less reactive than amines and thiols, alkoxides and phenoxides can also displace the para-fluorine, typically requiring more forcing conditions.

The selective reactivity of the para-fluorine allows for the introduction of a wide variety of functional groups onto the benzyl (B1604629) ring without affecting the nitropyrazole core, assuming appropriate reaction conditions are chosen. In pentafluoropyridine, a related fluoroaromatic system, the site of nucleophilic attack can be controlled by reaction conditions, with the C4 position being favored under mild conditions and the C2/C6 positions reacting under harsher conditions. rsc.org

Table 2: Predicted Nucleophilic Aromatic Substitution Reactions on the Pentafluorobenzyl Moiety

| Nucleophile | Predicted Product | Reaction Conditions |

| Piperidine | 3-nitro-1-((2,3,5,6-tetrafluoro-4-(piperidin-1-yl))benzyl)-1H-pyrazole | 50-60 °C, overnight |

| Ethanethiol | 3-nitro-1-((4-(ethylthio)-2,3,5,6-tetrafluorobenzyl))-1H-pyrazole | Base, room temperature, <1 hour |

| Sodium methoxide | 3-nitro-1-((2,3,5,6-tetrafluoro-4-methoxybenzyl))-1H-pyrazole | Elevated temperature |

Radical Reactions and Single-Electron Transfer Processes

Mechanistic Elucidation of Reactivity via Kinetic and Spectroscopic Methods

The reactivity of nitropyrazoles has been investigated using various kinetic and spectroscopic techniques. Kinetic studies on the nitration of 1-phenylpyrazoles have helped to elucidate the reacting species and compare the reaction rates with other heteroaromatic compounds. rsc.org Spectroscopic methods such as NMR are crucial for determining the structure and tautomerism of nitropyrazoles. researchgate.net For instance, ¹H and ¹³C NMR spectroscopy has been used to confirm the structures of newly synthesized halogenoaminopyrazole derivatives. nih.gov

For this compound, a combination of kinetic and spectroscopic methods could be employed to study its reaction mechanisms. For example, monitoring the rate of nucleophilic substitution on either the pyrazole or the pentafluorobenzyl ring under varying conditions (temperature, solvent, nucleophile concentration) would provide insights into the reaction kinetics and mechanism. In-situ spectroscopic techniques like NMR or IR could be used to detect and characterize reaction intermediates. Experimental and theoretical studies on the vibrational properties of nitropyrazoles have been conducted, providing a basis for their characterization. acrhem.org

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the reactivity and elucidating the reaction mechanisms of heterocyclic compounds. nih.govmdpi.com Theoretical studies on nitropyrazoles have been used to understand their structure, stability, and energetic properties. researchgate.netresearchgate.net

For this compound, computational methods could be used to:

Calculate the electron density distribution: This would help identify the most electrophilic and nucleophilic sites in the molecule, predicting the regioselectivity of reactions.

Model transition states: By calculating the energy of transition states for various reaction pathways (e.g., electrophilic vs. nucleophilic attack at different positions), the most likely reaction mechanisms can be determined.

Predict spectroscopic properties: Calculated NMR and IR spectra can be compared with experimental data to confirm the structure of reactants and products.

Recent computational studies on the [3+2] cycloaddition reactions of nitro-substituted compounds have successfully explained the regioselectivity and molecular mechanism of these reactions, demonstrating the predictive power of these methods. mdpi.com

Theoretical and Computational Chemistry Studies of 3 Nitro 1 Pentafluorobenzyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-nitro-1-(pentafluorobenzyl)-1H-pyrazole. These methods provide a quantum mechanical description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. ekb.eg

The presence of the electron-withdrawing nitro group on the pyrazole (B372694) ring and the electronegative fluorine atoms on the benzyl (B1604629) group significantly influences the electronic distribution. DFT calculations can quantify this influence through the analysis of global reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity.

| Reactivity Descriptor | Predicted Value (a.u.) | Significance |

| Highest Occupied Molecular Orbital (HOMO) Energy | -0.285 | Indicates the ability to donate electrons. A lower value suggests lower electron-donating ability. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.120 | Indicates the ability to accept electrons. A lower value suggests a higher propensity to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | 0.165 | Relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. |

| Chemical Hardness (η) | 0.0825 | Measures the resistance to change in electron distribution. |

| Chemical Potential (μ) | -0.2025 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | 0.248 | Quantifies the global electrophilic nature of the molecule. |

Note: The values presented in this table are hypothetical and are based on typical ranges observed for similar nitrated and fluorinated heterocyclic compounds in the literature. Actual values would require specific DFT calculations for this compound.

Ab Initio Methods in Predicting Molecular Properties Relevant to Reactivity

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for predicting molecular properties. dergipark.org.tr For this compound, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide even more accurate descriptions of the electronic structure and reactivity.

These methods are particularly useful for calculating properties that are sensitive to electron correlation effects. For instance, ab initio calculations can be employed to accurately predict proton affinities, ionization potentials, and electron affinities, which are all crucial for understanding the molecule's behavior in chemical reactions.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular orbital (MO) analysis, particularly focusing on the frontier molecular orbitals (HOMO and LUMO), is a cornerstone of understanding chemical reactivity. ekb.eg For this compound, the distribution of the HOMO and LUMO provides a clear picture of the sites most susceptible to electrophilic and nucleophilic attack, respectively.

The HOMO is expected to be localized primarily on the pyrazole ring, with some contribution from the nitro group's oxygen atoms, indicating that this region is the most likely to donate electrons in a reaction. Conversely, the LUMO is anticipated to be distributed over the nitro group and the pyrazole ring, highlighting these areas as the primary sites for accepting electrons. The pentafluorobenzyl group, with its strong electron-withdrawing nature, will lower the energy of both the HOMO and LUMO.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the bond connecting the pentafluorobenzyl group to the pyrazole ring allows for multiple conformations. Conformational analysis aims to identify the most stable arrangement of the molecule in three-dimensional space. By mapping the potential energy surface (PES) as a function of the key dihedral angles, the global and local energy minima can be identified.

For this compound, the rotation around the N-CH2 bond is of particular interest. The PES would likely reveal that the most stable conformer is one that minimizes steric hindrance between the pentafluorobenzyl group and the pyrazole ring. The presence of the nitro group at the 3-position will also influence the preferred orientation of the benzyl substituent.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its interactions with other molecules and its response to a solvent environment. nih.govresearchgate.net For this compound, MD simulations can be used to study how the molecule interacts with itself in the solid state or with solvent molecules in a solution.

In a polar solvent, it is expected that the nitro group and the nitrogen atoms of the pyrazole ring will form hydrogen bonds or strong dipole-dipole interactions with the solvent molecules. The pentafluorobenzyl group, while largely hydrophobic, can also participate in specific interactions due to the polarity of the C-F bonds. MD simulations can provide detailed information about the solvation shell structure and the dynamics of these interactions.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the experimental characterization of a molecule. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can be invaluable.

NMR Spectroscopy : The chemical shifts of 1H, 13C, 15N, and 19F can be calculated using DFT. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the pyrazole ring are expected to be shifted downfield due to the electron-withdrawing effects of the nitro and pentafluorobenzyl groups. mdpi.com

IR Spectroscopy : The vibrational frequencies can be computed to predict the infrared spectrum. Characteristic peaks would be expected for the N-O stretching of the nitro group, C-F stretching of the pentafluorobenzyl group, and various vibrations of the pyrazole ring.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The presence of the nitro group and the aromatic rings suggests that π → π* transitions will be prominent.

| Spectroscopic Technique | Predicted Signature |

| 1H NMR | Downfield shifts for pyrazole protons. |

| 13C NMR | Characteristic shifts for carbons attached to nitro and fluoro groups. |

| IR | Strong absorptions for N-O and C-F stretching vibrations. |

| UV-Vis | Absorption bands corresponding to π → π* transitions. |

Note: The predicted signatures in this table are qualitative and based on the expected electronic effects of the substituent groups.

Investigation of 3 Nitro 1 Pentafluorobenzyl 1h Pyrazole in Biological Systems Research Mechanistic Focus

Investigation of Antimicrobial Action Mechanisms

Following a comprehensive search of scientific literature and research databases, no specific studies detailing the investigation of the antimicrobial action mechanisms of 3-nitro-1-(pentafluorobenzyl)-1H-pyrazole were found. While the broader classes of compounds to which it belongs, namely pyrazole (B372694) derivatives and nitroaromatic compounds, are known for their biological activities, research focusing explicitly on the mechanistic antimicrobial properties of this particular molecule is not publicly available.

The pyrazole nucleus is a common scaffold in medicinal chemistry, and various derivatives have been reported to possess a wide range of biological activities, including antimicrobial effects. nih.govnih.govijpsr.infomdpi.com The mechanisms of action for these derivatives, when studied, can vary significantly depending on the specific substitutions on the pyrazole ring. nih.gov Some known mechanisms for pyrazole-containing compounds include the disruption of the bacterial cell wall and the inhibition of essential enzymes like DNA gyrase. nih.gov

Similarly, the presence of a nitro group is a key feature in many antimicrobial agents. meddocsonline.org The general mechanism for many nitroaromatic drugs involves the enzymatic reduction of the nitro group within the microbial cell. This process can lead to the formation of reactive nitrogen species and other toxic intermediates that can cause damage to cellular macromolecules, including DNA, leading to cell death.

However, it is crucial to note that these are general mechanisms for related classes of compounds. The specific antimicrobial activity and the underlying mechanism of action of this compound would be determined by its unique chemical structure, including the combination of the 3-nitro-1H-pyrazole core and the pentafluorobenzyl group at the N1 position. Without dedicated research and experimental data for this specific compound, any discussion of its antimicrobial action mechanism would be speculative.

Therefore, detailed research findings and data tables concerning the antimicrobial action mechanisms of this compound cannot be provided at this time.

Exploration of 3 Nitro 1 Pentafluorobenzyl 1h Pyrazole in Advanced Materials Science Research

Design Principles for Pyrazole-Based Functional Materials

The design of functional materials based on the pyrazole (B372694) scaffold is a strategic endeavor that leverages the inherent properties of the pyrazole ring and the influence of its substituents. mdpi.com Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structure that provides a rich platform for synthetic modification and diverse chemical interactions. mdpi.com

The functionalization of the pyrazole core in 3-nitro-1-(pentafluorobenzyl)-1H-pyrazole is guided by specific principles:

The Pyrazole Core: The pyrazole ring itself is an electron-rich system that can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.com Its two nitrogen atoms also provide well-defined sites for coordination with metal ions, making it a foundational component for coordination chemistry. researchgate.netresearchgate.net

The 3-nitro Group: The introduction of a nitro group (NO₂) at the C3 position dramatically alters the electronic landscape of the pyrazole ring. As a powerful electron-withdrawing group, it decreases the electron density of the heterocycle, which can enhance thermal stability and influence the molecule's electrochemical properties. pen2print.orgmdpi.com In the context of energetic materials, nitro groups are fundamental for performance, though their role in advanced materials is more nuanced, often relating to tuning electronic and optical behavior. mdpi.comnih.gov

The 1-(pentafluorobenzyl) Group: Attaching a pentafluorobenzyl group at the N1 position introduces several key features. The high electronegativity of the fluorine atoms creates a highly electron-deficient aromatic ring, which can participate in strong π-π stacking interactions with electron-rich aromatic systems. olemiss.edu Furthermore, the C-F bonds can act as halogen bond donors, providing a directional and specific interaction for guiding supramolecular assembly. olemiss.edu This group also enhances lipophilicity and thermal stability.

The combination of these three components creates a molecule with a highly polarized structure, pre-programmed for specific intermolecular interactions and possessing electronic properties suitable for a range of material applications.

Table 1: Influence of Functional Groups on Material Properties

| Functional Group | Key Chemical Feature | Predicted Impact on Material Properties |

|---|---|---|

| Pyrazole Ring | Aromatic, N-heterocycle | Base scaffold for coordination, hydrogen bonding, and π-stacking. mdpi.comresearchgate.net |

| **Nitro Group (NO₂) ** | Strong electron-withdrawing | Enhances thermal stability, modifies electronic bandgap, potential for nonlinear optical activity. pen2print.org |

| Pentafluorobenzyl Group | Electron-deficient aromatic ring, multiple C-F bonds | Promotes π-π stacking, enables halogen bonding, increases thermal stability. olemiss.edu |

Coordination Chemistry Research for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Pyrazoles and their derivatives are extensively used as ligands in coordination chemistry due to their versatile binding modes. researchgate.netresearchgate.net They can coordinate to metal ions as neutral monodentate ligands or, upon deprotonation, as anionic bridging ligands, leading to the formation of diverse structures from simple mononuclear complexes to intricate polynuclear clusters and high-dimensional Metal-Organic Frameworks (MOFs). nih.govbohrium.com

For this compound, the most likely coordination site is the N2 atom of the pyrazole ring, which acts as a Lewis base. The presence of the bulky and electron-poor pentafluorobenzyl group at N1 sterically hinders coordination at that site and directs metal binding to N2. The electron-withdrawing nitro group at C3 reduces the basicity of the N2 atom, which would influence the strength of the metal-ligand bond. This modulation can be advantageous, potentially leading to more dynamic or labile coordination environments.

While direct synthesis of MOFs using this specific ligand is not widely reported, the principles suggest its utility in constructing frameworks where:

The ligand could be used to create nodes with specific electronic properties.

The pentafluorobenzyl groups could line the pores of a MOF, creating a fluorinated environment suitable for selective gas sorption or catalysis.

Interactions between the fluorinated rings of adjacent ligands could serve as a structure-directing force, influencing the final topology of the coordination polymer. bohrium.com

Investigation of Supramolecular Assembly and Self-Organization

The molecular structure of this compound is exceptionally well-suited for forming ordered structures through supramolecular assembly. The self-organization is driven by a combination of specific and directional non-covalent interactions.

Halogen Bonding: The five C-F bonds on the pentafluorobenzyl ring can act as halogen bond donors, interacting with electron-rich atoms like the oxygen atoms of the nitro group on a neighboring molecule. This type of interaction is highly directional and can be a powerful tool for crystal engineering.

π-π Stacking: The electron-deficient nature of the pentafluorophenyl ring promotes strong "quadrupolar" π-π stacking interactions with other aromatic systems, including other pentafluorophenyl rings or the pyrazole ring itself.

The interplay of these interactions can lead to the formation of complex and predictable multi-dimensional architectures, a key goal in the rational design of crystalline materials. mdpi.com The study of related dinitro- and cyano-substituted pyrazole compounds shows how different functional groups direct crystal packing and influence material properties like density. researchgate.netrsc.org

Research into its Role as a Precursor or Component in Polymer Science

In polymer science, pyrazole-containing molecules can be incorporated into polymer chains to impart specific functionalities. nih.gov The compound this compound could serve as a precursor or additive in several ways:

Functional Monomer: By introducing polymerizable groups (e.g., vinyl, acrylate) onto the molecule, it could be used as a monomer to synthesize polymers with high thermal stability, specific refractive indices, or unique dielectric properties conferred by the fluorinated and nitrated pyrazole unit.

Polymer Additive: Used as a dopant in a polymer matrix, it could modify the bulk properties of the material. For example, its highly polar nature could influence the polymer's dielectric constant, while its aromatic structure could enhance thermal resistance.

Component in Porous Polymers: Pyrazole-linked porous organic polymers (POPs) have been synthesized for applications like selective gas capture and metal recovery. nih.gov The functional groups on this compound could be exploited to create polymers with tailored pore environments for specific applications. nih.gov

Theoretical Prediction of Material Performance based on Molecular Design

Computational materials science provides powerful tools for predicting the properties of new molecules and materials before their synthesis. nrel.govutexas.edupsu.edu Methods like Density Functional Theory (DFT) can be used to model the behavior of this compound and materials derived from it. materialsvirtuallab.org

Theoretical studies on this molecule could predict:

Electronic Structure: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would provide insight into its electronic bandgap, conductivity, and potential for use in semiconductor devices. utexas.edu

Crystal Structure and Packing: Computational simulations can predict the most stable crystal packing arrangements, identifying the dominant intermolecular interactions (hydrogen bonding, halogen bonding, π-stacking) that govern its supramolecular assembly. youtube.com This is crucial for designing crystalline materials with desired properties.

Detonation Properties: While outside the primary scope of non-energetic materials, the presence of the nitro group means that properties like heat of formation and potential detonation performance are often calculated for nitrated heterocycles to assess stability and safety. nih.govrsc.org These calculations also provide fundamental data on the molecule's thermodynamic stability.

Table 2: Predicted Molecular Properties from Computational Models

| Property | Computational Method | Predicted Significance |

|---|---|---|

| HOMO/LUMO Gap | Density Functional Theory (DFT) | Determines electronic and optical properties (e.g., color, conductivity). materialsvirtuallab.org |

| Molecular Electrostatic Potential | DFT / Hartree-Fock | Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

| Crystal Packing Energy | DFT with dispersion correction (DFT-D) | Predicts the most stable crystalline form and helps understand polymorphism. |

| Heat of Formation | Atomization Methods, Isodesmic Reactions | Indicates thermodynamic stability of the molecule. rsc.org |

Exploration in Electronic and Optical Materials Research

The unique electronic structure of this compound makes it a candidate for investigation in electronic and optical materials. The combination of the electron-donating potential of the pyrazole ring and the strong electron-withdrawing nitro group creates an intramolecular "push-pull" system. Such systems are known to exhibit interesting optical properties, including fluorescence and nonlinear optical (NLO) activity. rsc.orgmdpi.com

Fluorescence: Many pyrazole and pyrazoline derivatives are known to be fluorescent, with applications as optical brighteners, fluorescent probes, and layers in organic light-emitting diodes (OLEDs). rsc.orgmdpi.comnih.govresearchgate.net The specific emission properties of this compound would depend on the energy of its excited states, which are modulated by the nitro and pentafluorobenzyl groups.

Nonlinear Optics (NLO): Molecules with large differences in ground-state and excited-state dipole moments, typical of push-pull systems, can exhibit significant third-order NLO responses. researchgate.net This makes them candidates for applications in optical switching and data processing. The high degree of polarization in this compound suggests that it may possess a notable NLO response. researchgate.net

Research in this area would involve synthesizing the compound and characterizing its photophysical properties, including absorption and emission spectra, fluorescence quantum yield, and NLO coefficients using techniques like the Z-scan method. researchgate.net

Analytical and Spectroscopic Methodologies for 3 Nitro 1 Pentafluorobenzyl 1h Pyrazole in Research Contexts

Advanced Chromatographic Techniques for Purity and Separation Studies

In the context of synthesizing and isolating 3-nitro-1-(pentafluorobenzyl)-1H-pyrazole, advanced chromatographic techniques are indispensable for assessing purity and separating the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): This is a primary method for purity assessment. Due to the aromatic and moderately polar nature of the compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. A C18 (octadecylsilyl) stationary phase is commonly employed, offering effective separation based on hydrophobicity.

A typical analysis would involve a gradient elution method, starting with a higher polarity mobile phase (e.g., water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol. Detection is most commonly achieved using a UV detector set to a wavelength where the compound's chromophores (the nitropyrazole and pentafluorobenzyl rings) exhibit strong absorbance.

Gas Chromatography (GC): Provided that this compound is thermally stable and sufficiently volatile, GC can also be used. This technique would be coupled with a Flame Ionization Detector (FID) for purity analysis or a Mass Spectrometer (MS) for definitive identification of the peak. A capillary column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane groups, would be suitable for resolving the analyte from potential impurities.

Table 1: Representative Chromatographic Conditions

| Parameter | HPLC | GC |

|---|---|---|

| Stationary Phase | C18 silica (B1680970) gel (5 µm) | 5% Phenyl Methylpolysiloxane |

| Mobile Phase/Carrier Gas | A: Water + 0.1% Formic AcidB: Acetonitrile | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1.0-2.0 mL/min |

| Detection | UV-Vis Diode Array (254 nm) | Flame Ionization (FID) / Mass Spectrometry (MS) |

| Temperature | Ambient or 30-40 °C | Temperature gradient (e.g., 100 °C to 280 °C) |

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish the compound's exact mass from other molecules with the same nominal mass. For a molecular formula of C₁₀H₄F₅N₃O₂, the theoretical exact mass is approximately 293.0224 Da.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used. ESI is a softer ionization method that would likely yield a prominent protonated molecular ion [M+H]⁺ at m/z 294.0297. EI, being a higher-energy technique, would produce a molecular ion [M]⁺˙ and reveal the compound's fragmentation pathway. This analysis helps to piece together the molecular structure.

Key fragmentation patterns would include:

Cleavage of the benzyl-N bond: This is a common and predictable fragmentation. It would result in the formation of a stable pentafluorobenzyl cation ([C₇H₂F₅]⁺) at m/z 181.0151 and a 3-nitropyrazole radical.

Loss of the nitro group: Fragmentation may involve the loss of a nitro radical (•NO₂) or nitric oxide (•NO), leading to characteristic ions.

Table 2: Predicted HRMS Fragmentation Data for C₁₀H₄F₅N₃O₂

| Fragment Ion Formula | Predicted m/z | Description |

|---|---|---|

| [C₁₀H₄F₅N₃O₂]⁺˙ | 293.0224 | Molecular Ion |

| [C₇H₂F₅]⁺ | 181.0151 | Pentafluorobenzyl cation |

| [C₃H₂N₃O₂]˙ | 112.0123 | 3-nitropyrazole radical |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

¹H NMR: The proton spectrum would show distinct signals for the protons on the pyrazole (B372694) ring and the methylene (B1212753) (-CH₂-) bridge. The two pyrazole protons would appear as doublets in the aromatic region (likely δ 7.5-8.5 ppm), with their specific chemical shifts influenced by the electron-withdrawing nitro group. The benzylic CH₂ protons would appear as a singlet, typically in the range of δ 5.5-6.0 ppm, shifted downfield due to the adjacent nitrogen and the pentafluorophenyl ring.

¹³C NMR: The carbon spectrum would confirm the presence of all 10 carbon atoms in unique chemical environments. The carbons of the pentafluorophenyl ring would exhibit characteristic C-F coupling, appearing as complex multiplets. The benzylic CH₂ carbon would be found around δ 50-60 ppm, while the pyrazole and phenyl carbons would resonate in the δ 110-160 ppm range.

¹⁹F NMR: This is a crucial experiment for confirming the pentafluorobenzyl moiety. The spectrum would be expected to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms, with an integration ratio of 2:2:1. The signals would appear as multiplets due to F-F coupling.

X-ray Crystallography for Solid-State Structure Determination

Should a single crystal of sufficient quality be grown, single-crystal X-ray crystallography provides the definitive solid-state structure. This technique yields precise three-dimensional coordinates of each atom in the crystal lattice. The resulting data would unambiguously confirm the molecular connectivity, provide accurate bond lengths and angles, and reveal details about the molecule's conformation. Furthermore, it would elucidate any intermolecular interactions, such as π-stacking between the aromatic rings or interactions involving the nitro group, which govern the crystal packing arrangement.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy methods like IR and Raman are used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

Key expected absorption bands include:

N-O stretching (Nitro group): Two strong bands are characteristic of the NO₂ group: an asymmetric stretch typically around 1550-1520 cm⁻¹ and a symmetric stretch around 1360-1330 cm⁻¹.

C-F stretching: The pentafluorobenzyl group will produce very strong and complex absorption bands in the 1400-1100 cm⁻¹ region.

Aromatic C=C and C=N stretching: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations within the pyrazole and phenyl rings.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the benzylic CH₂ stretches appear just below 3000 cm⁻¹.

Table 3: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3150-3050 | C-H Stretch | Aromatic (Pyrazole, Phenyl) |

| 2980-2890 | C-H Stretch | Aliphatic (-CH₂-) |

| 1550-1520 | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1600-1450 | C=C / C=N Stretch | Aromatic Rings |

| 1360-1330 | N-O Symmetric Stretch | Nitro (-NO₂) |

UV-Vis Spectroscopy for Electronic Transition Studies

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be dominated by π → π* transitions associated with its two aromatic systems: the 3-nitropyrazole ring and the pentafluorobenzyl ring. The presence of the nitro group, a strong chromophore and electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maximum of the pyrazole ring compared to an unsubstituted pyrazole. The spectrum would likely show one or more strong absorption bands in the 250-350 nm range.

Future Research Directions and Unexplored Avenues for 3 Nitro 1 Pentafluorobenzyl 1h Pyrazole

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Conventional batch synthesis methods for pyrazole (B372694) derivatives often present challenges related to reaction efficiency, scalability, and safety. scilit.comnih.gov Flow chemistry has emerged as a powerful alternative, offering enhanced control over reaction parameters, improved safety, and efficient scalability. scilit.comnih.govgalchimia.comresearchgate.net Future research should focus on developing a continuous-flow synthesis for 3-nitro-1-(pentafluorobenzyl)-1H-pyrazole. This approach could offer several advantages over traditional batch methods, including better heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle potentially hazardous reagents or intermediates. nih.govmdpi.com

Moreover, the integration of green chemistry principles is crucial. scilit.comnih.gov This could involve using more environmentally friendly solvents, developing catalyst-free reactions, or employing energy-efficient methods like microwave irradiation. mdpi.com Research into sustainable methodologies for the synthesis of this compound would not only reduce the environmental impact but also align with the modern demands of chemical manufacturing. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrazole Derivatives

| Feature | Conventional Batch Synthesis | Flow Chemistry Synthesis |

| Scalability | Often challenging and requires re-optimization. scilit.comnih.gov | More straightforward and efficient. scilit.commdpi.com |

| Safety | Higher risks with exothermic reactions or unstable intermediates. nih.govmdpi.com | Enhanced safety due to small reaction volumes and better control. nih.govresearchgate.netmdpi.com |

| Efficiency | Can be limited by mixing and heat transfer. scilit.com | Improved reaction efficiency and yields. galchimia.com |

| Control | Less precise control over parameters like temperature and residence time. nih.gov | Precise control over all reaction parameters. nih.govresearchgate.net |

| Reproducibility | Can be variable between batches. | High reproducibility. galchimia.com |

Exploration of Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.net The unique structural features of this compound suggest its potential as a novel probe in this field. The pentafluorobenzyl group is a well-known moiety in medicinal chemistry and can participate in various interactions, while the pyrazole core itself is a versatile scaffold.

Future research could explore the use of this compound in cycloaddition reactions, which are popular in bioorthogonal chemistry. nih.gov For instance, derivatives of this molecule could be designed to react with strained alkynes or alkenes in a "click chemistry" fashion. researchgate.netnih.govrsc.org The high stability and unique electronic properties conferred by the pentafluorobenzyl group might lead to novel reactivity and selectivity. Investigating the stability of this compound and its derivatives under physiological conditions would be a critical first step in this direction. nih.govrsc.org

Advanced Catalytic Transformations and Derivatizations

The functional groups of this compound offer multiple handles for advanced catalytic transformations and derivatizations. The nitro group is particularly versatile; it can be reduced to an amino group, which can then be further functionalized to create a library of new compounds. This amino-pyrazole derivative could serve as a precursor for a wide range of bioactive molecules. nih.govnih.gov

Furthermore, transition-metal-catalyzed C-H activation and functionalization of the pyrazole ring is a rapidly developing area. acs.org Research could focus on the regioselective introduction of new substituents onto the pyrazole core, guided by the existing nitro and pentafluorobenzyl groups. acs.org Protic pyrazole complexes are also known to be effective in various catalytic transformations, and exploring the catalytic potential of metal complexes of derivatives of this compound could be a fruitful avenue. nih.gov Copper(II) salts in combination with nitro-functionalized pyrazole derivatives have shown catalytic activity in oxidation reactions, suggesting another potential application area. mdpi.com

Table 2: Potential Derivatization Strategies

| Functional Group | Transformation | Potential Application of Product |

| Nitro Group | Reduction to amine | Building block for pharmaceuticals, agrochemicals. nih.govnih.gov |

| Pyrazole C-H bonds | Catalytic C-H arylation, alkenylation, or alkylation | Creation of novel compounds with tuned electronic and steric properties. acs.org |

| Pentafluorobenzyl Group | Nucleophilic aromatic substitution (SNAr) | Introduction of new functional groups to modulate properties. |

Theoretical Prediction of Novel Reactivity and Interactions

Computational chemistry and theoretical studies can provide invaluable insights into the properties and potential reactivity of this compound. researchgate.net Density Functional Theory (DFT) calculations could be employed to understand the molecule's electronic structure, molecular geometry, vibrational frequencies, and chemical shifts. researchgate.net Such studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts for derivatization.

Molecular docking simulations could be used to predict the binding affinity of this compound and its derivatives with various biological targets, such as enzymes or receptors. researchgate.net Pyrazole derivatives are known to interact with a wide range of biological targets, and in silico screening could identify promising candidates for further experimental investigation in areas like cancer or inflammatory diseases. nih.govnih.govmdpi.com These theoretical studies would accelerate the discovery of new applications and provide a deeper understanding of the structure-activity relationships of this class of compounds. researchgate.net

Multidisciplinary Research Collaborations and Emerging Applications

The diverse functional groups present in this compound open the door to a wide range of applications, necessitating multidisciplinary collaborations.

Medicinal Chemistry: Pyrazole derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comdoaj.orgglobalresearchonline.netnih.gov Collaborations with biologists and pharmacologists could explore the potential of this compound as a lead structure for new therapeutic agents. nih.govresearchgate.net The presence of the nitro group and the highly fluorinated ring may confer unique pharmacological properties. nih.govnih.gov

Agrochemicals: Many commercial pesticides and herbicides contain a pyrazole core. globalresearchonline.netnumberanalytics.com Research in collaboration with agricultural scientists could assess the potential of this compound and its derivatives as new crop protection agents.

Materials Science: The high nitrogen content and the presence of a nitro group suggest potential applications in the field of energetic materials. nih.govresearchgate.net Nitropyrazoles are known for their high density and thermal stability. nih.gov Collaborations with materials scientists could investigate the synthesis and characterization of energetic materials derived from this scaffold. The pentafluorobenzyl group could also be exploited for creating novel polymers or liquid crystals. numberanalytics.com

Challenges and Opportunities in Pyrazole Derivative Research

The field of pyrazole chemistry, while mature, still presents both challenges and opportunities that are relevant to the study of this compound.

Challenges:

Green Synthesis: Moving away from traditional nitration methods and harsh reaction conditions towards more sustainable and environmentally friendly processes is a significant hurdle for the synthesis of many nitropyrazoles. nih.gov

Biological Resistance: In medicinal applications, the emergence of drug resistance is a constant challenge that necessitates the development of new compounds with novel mechanisms of action. nih.gov

Opportunities:

Novel Scaffolds: The unique combination of functional groups in this compound provides an opportunity to create novel molecular scaffolds that are underexplored.

Multicomponent Reactions: The use of multicomponent reactions (MCRs) offers a powerful strategy for the rapid and efficient synthesis of diverse libraries of pyrazole derivatives for screening. mdpi.comdoaj.org

New Applications: The continued exploration of pyrazole derivatives in diverse fields like materials science and bioorthogonal chemistry presents exciting opportunities for discovering novel applications beyond their traditional use in medicine and agriculture. researchgate.netnumberanalytics.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-nitro-1-(pentafluorobenzyl)-1H-pyrazole, and how can reaction yields be optimized?

- Methodological Answer : Multi-component reactions (MCRs) using arylcarbohydrazides and alkylation agents like pentafluorobenzyl bromide under neutral conditions are promising. For example, N-alkylation of heterocycles with pentafluorobenzyl bromide in DMF/K₂CO₃ at 120°C has been reported, though yields may initially be low (6–16%). Optimization can involve adjusting solvent polarity (e.g., switching to acetonitrile), using phase-transfer catalysts, or lowering reaction temperatures to reduce side reactions .

Q. Which analytical techniques are most reliable for characterizing pentafluorobenzyl-substituted pyrazoles?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with negative ion chemical ionization (NICI) is highly sensitive for detecting pentafluorobenzyl derivatives due to their electron-deficient aromatic rings. Derivatization with pentafluorobenzyl bromide enhances volatility and ionization efficiency, enabling quantification at trace levels (e.g., in biological matrices). Structural confirmation can be complemented by NMR (¹H/¹⁹F) and high-resolution mass spectrometry .

Q. How can researchers address challenges in isolating and purifying nitro-substituted pyrazole derivatives?

- Methodological Answer : Column chromatography with gradient elution (hexane/ethyl acetate) is effective for separating nitro-pyrazoles. Recrystallization using mixed solvents (e.g., dichloromethane/methanol) improves purity. For thermally unstable derivatives, preparative HPLC with C18 columns and acetonitrile/water mobile phases is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the pentafluorobenzyl group on pyrazole reactivity?

- Methodological Answer : The electron-withdrawing nature of the pentafluorobenzyl group stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions. For instance, in DPP derivatives, this group activates the pyrazole ring for thiol or phenol substitution under mild conditions, enabling functionalization without harsh reagents. Density functional theory (DFT) calculations can model charge distribution and predict regioselectivity .

Q. How do tautomeric equilibria or crystal packing affect the structural analysis of nitro-pyrazoles?

- Methodological Answer : X-ray crystallography reveals tautomeric coexistence in pyrazole crystals (e.g., 3- and 5-substituted tautomers). For 3-nitro derivatives, hydrogen bonding and π-stacking interactions may stabilize specific tautomers. Variable-temperature NMR and IR spectroscopy can monitor dynamic equilibria, while DSC (differential scanning calorimetry) identifies polymorphic transitions .

Q. What strategies resolve contradictions in reported synthetic yields for pentafluorobenzyl-functionalized pyrazoles?

- Methodological Answer : Discrepancies often arise from reaction scale, purity of starting materials, or trace moisture. Systematic reproducibility studies should control these variables. For example, reported low yields (6–16%) for N-alkylation in DMF at 120°C, but switching to microwave-assisted synthesis or anhydrous ionic liquids (e.g., [BMIM][BF₄]) improved yields to >50% .

Q. How can this compound be applied in materials science or electrochemistry?

- Methodological Answer : The electron-deficient pentafluorobenzyl group enhances stability in high-voltage environments. Pyrazole derivatives like 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole (MBTFMP) are used as electrolyte additives in lithium-ion batteries to suppress dendrite growth. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) assess interfacial stability .

Q. What role does the nitro group play in modulating the fluorescence properties of pyrazole derivatives?

- Methodological Answer : The nitro group reduces fluorescence quantum yields due to its electron-withdrawing and quenching effects. However, in N,N’-bis(pentafluorobenzyl)-DPP derivatives, the nitro group can be replaced with electron-donating substituents (e.g., -NH₂) to achieve high quantum yields (Φ > 0.8). Time-resolved fluorescence spectroscopy quantifies excited-state dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.